An In-depth Technical Guide to 2-Formyl-3-hydroxyphenyl acetate: Synthesis, Properties, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 2-Formyl-3-hydroxyphenyl acetate: Synthesis, Properties, and Potential Applications in Drug Discovery
Introduction
2-Formyl-3-hydroxyphenyl acetate is a substituted aromatic compound belonging to the family of salicylaldehyde derivatives. Its structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and an acetate ester, suggests a rich chemical profile with significant potential for applications in medicinal chemistry and drug development. The strategic placement of these functional groups on the phenyl ring allows for a diverse range of chemical modifications and interactions with biological targets.
This technical guide provides a comprehensive overview of 2-Formyl-3-hydroxyphenyl acetate, including its detailed chemical structure, a proposed synthetic pathway with mechanistic insights, predicted physicochemical properties, and a discussion of its potential as a scaffold in drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel small molecules.
Chemical Structure and Properties
The chemical structure of 2-Formyl-3-hydroxyphenyl acetate is defined by a benzene ring substituted with a formyl group at the C2 position, a hydroxyl group at the C3 position, and an acetate group at the C1 position.
Chemical Identifiers:
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IUPAC Name: 2-Formyl-3-hydroxyphenyl acetate
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Molecular Formula: C₉H₈O₄
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SMILES: CC(=O)OC1=C(C=O)C(O)=CC=C1
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InChI: InChI=1S/C9H8O4/c1-6(11)13-9-5-3-2-4-7(9)8(10)12/h2-5,10H,1H3
Below is a diagram of the chemical structure of 2-Formyl-3-hydroxyphenyl acetate.
Caption: Proposed synthetic workflow for 2-Formyl-3-hydroxyphenyl acetate.
Experimental Protocol
Step 1: Ortho-Formylation of 3-Acetoxyphenol
The introduction of a formyl group at the ortho position to a hydroxyl group on a benzene ring can be efficiently achieved through the Casnati–Skattebøl reaction. [1][2]This method offers high regioselectivity for the ortho-position. [3][4] Methodology:
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Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (MgCl₂) and paraformaldehyde.
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Solvent and Base: Add anhydrous tetrahydrofuran (THF) as the solvent, followed by the dropwise addition of triethylamine (Et₃N).
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Addition of Starting Material: To this mixture, add 3-acetoxyphenol dropwise.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Magnesium Chloride and Triethylamine: These reagents form a complex that chelates with the phenolic hydroxyl group (after in-situ hydrolysis of the acetate), directing the electrophilic attack of formaldehyde to the ortho-position. [1]* Paraformaldehyde: Serves as the source of formaldehyde, the formylating agent.
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Inert Atmosphere: Prevents oxidation of the phenol and other reagents.
Step 2: Selective Acetylation of the Phenolic Hydroxyl Group
If the starting material was 2,3-dihydroxybenzaldehyde, a selective acetylation of the less sterically hindered hydroxyl group would be necessary. However, starting from 3-acetoxyphenol and performing the formylation might lead directly to the desired product if the acetate group is cleaved during the reaction and then the phenolic hydroxyl is re-acetylated in a separate step. Assuming the formylation yields 2,3-dihydroxybenzaldehyde, the next step would be selective acetylation.
Methodology:
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Reaction Setup: Dissolve 2,3-dihydroxybenzaldehyde in a suitable solvent such as dichloromethane or ethyl acetate in a round-bottom flask.
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Reagents: Add a mild base, such as pyridine or triethylamine, to the solution. Cool the mixture in an ice bath.
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Acetylation: Add acetyl chloride or acetic anhydride dropwise to the cooled solution.
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Reaction Conditions: Allow the reaction to stir at room temperature until completion (monitored by TLC).
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Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the product by column chromatography.
Causality Behind Experimental Choices:
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Mild Base: The base acts as a catalyst and scavenges the acidic byproduct (HCl or acetic acid).
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Controlled Temperature: The dropwise addition at low temperature helps to control the exothermic reaction and can improve selectivity. The hydroxyl group at the 3-position is less sterically hindered and more nucleophilic, favoring its acetylation.
Potential Applications in Drug Development
The chemical scaffold of 2-Formyl-3-hydroxyphenyl acetate is a derivative of salicylaldehyde, a class of compounds known for a wide range of biological activities. [5][6]The presence of the aldehyde, hydroxyl, and acetate groups provides multiple points for interaction with biological targets and for further chemical derivatization.
Antimicrobial and Antifungal Activity
Salicylaldehyde and its derivatives have demonstrated significant antibacterial and antifungal properties. [6][7]The aldehyde group can form Schiff bases with amines on microbial proteins, leading to disruption of their function. [5]The hydroxyl group can participate in hydrogen bonding and may be crucial for the compound's mechanism of action. [7]Derivatives of salicylaldehyde have shown promising activity against various pathogens, including opportunistic yeast pathogens. [8]
Anticancer and Cytotoxic Activity
Numerous studies have highlighted the anticancer potential of salicylaldehyde derivatives, particularly salicylaldehyde hydrazones. [9][10][11][12]These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, including leukemia and breast cancer. [9][10]The mechanism of action is often linked to the induction of apoptosis and the inhibition of cell proliferation. The structural features of 2-Formyl-3-hydroxyphenyl acetate make it a promising candidate for the development of novel anticancer agents.
Enzyme Inhibition
The reactive aldehyde group can potentially form covalent bonds with nucleophilic residues, such as lysine, in the active sites of enzymes, leading to their inhibition. This makes substituted benzaldehydes interesting candidates for the design of enzyme inhibitors.
Conclusion
2-Formyl-3-hydroxyphenyl acetate represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through established and regioselective chemical transformations. The predicted physicochemical properties suggest a favorable drug-like profile. Based on the known biological activities of structurally related salicylaldehyde derivatives, this compound warrants further investigation for its potential antimicrobial, antifungal, and anticancer properties. This technical guide provides a solid foundation for researchers to embark on the synthesis and biological evaluation of 2-Formyl-3-hydroxyphenyl acetate and its derivatives as potential therapeutic agents.
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Figure 1: Structure of 2-Formyl-3-hydroxyphenyl acetate with atom numbering.
